vBRIDP

Description

BenchChem offers high-quality vBRIDP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about vBRIDP including the price, delivery time, and more detailed information at info@benchchem.com.

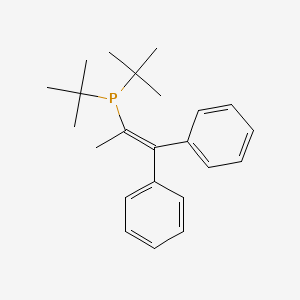

Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl(1,1-diphenylprop-1-en-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31P/c1-18(24(22(2,3)4)23(5,6)7)21(19-14-10-8-11-15-19)20-16-12-9-13-17-20/h8-17H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGZMOQFIMJEIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)P(C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475779 | |

| Record name | 1,1-Diphenyl-2-(di-tert-butylphosphino)propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384842-25-5 | |

| Record name | Bis(1,1-dimethylethyl)(1-methyl-2,2-diphenylethenyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=384842-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diphenyl-2-(di-tert-butylphosphino)propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction to Targeted Protein Degradation and PROTACs

An in-depth analysis of the term "vBRIDP ligand" reveals two potential interpretations. The first, more direct interpretation identifies "vBRIDP" as a registered trademark for a specific phosphine ligand, Di-tert-butyl(1,1-diphenyl-1-propen-2-yl)phosphine, used in synthetic chemistry.[1][2] However, given the target audience of researchers, scientists, and drug development professionals, it is highly probable that "vBRIDP" is a shorthand or typo for "VHL-recruiting, BRD-inhibiting PROTAC," a frontier topic in targeted protein degradation. This guide will proceed with the latter interpretation, as it aligns more closely with the audience's focus on therapeutics and biological mechanisms.

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that, instead of merely inhibiting a protein's function, eliminates the protein from the cell altogether.[3] This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3][4] At the heart of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase.[5] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[4]

A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] This guide will focus on a prominent class of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase to degrade Bromodomain and Extra-Terminal (BET) proteins, such as BRD4.[6]

The Key Players: VHL and BRD4

Von Hippel-Lindau (VHL) E3 Ligase

The von Hippel-Lindau protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[7][8] Its primary natural function is to recognize and target the alpha subunits of hypoxia-inducible factor (HIF) for degradation under normal oxygen conditions.[7] The discovery of small-molecule ligands that mimic the HIF-1α binding to VHL has been a cornerstone for the development of VHL-recruiting PROTACs.[8][9] These ligands are typically based on a (2S,4R)-4-hydroxyproline core.[9]

| VHL Ligand | Binding Affinity (Kd or IC50) | Key Features |

| VH032 | Kd: 1.3 µM | An early, widely used VHL ligand.[10] |

| VH298 | Kd: 80-90 nM | A more potent VHL ligand that effectively induces HIF-α accumulation.[7][10] |

Bromodomain and Extra-Terminal (BET) Proteins

BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in regulating gene transcription.[6] They are characterized by the presence of bromodomains, which recognize and bind to acetylated lysine residues on histones. BRD4, in particular, is a major transcriptional coactivator and a well-validated target in oncology.[4] Small-molecule inhibitors like JQ1 have been developed to block the activity of BET proteins.[6] These inhibitors serve as the "warhead" for BRD-targeting PROTACs.

Structure and Mechanism of VHL-Recruiting, BRD-Inhibiting PROTACs

A VHL-recruiting, BRD-inhibiting PROTAC is a chimeric molecule that brings together a BRD protein and the VHL E3 ligase. A notable example of such a PROTAC is MZ1.[6]

The mechanism of action involves the formation of a ternary complex between the PROTAC, the target protein (e.g., BRD4), and the E3 ligase (VHL).[5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Once poly-ubiquitinated, the target protein is recognized and degraded by the proteasome. The PROTAC is then released and can act catalytically to induce the degradation of multiple target protein molecules.

Caption: Mechanism of action for a VHL-recruiting, BRD-inhibiting PROTAC.

Experimental Validation of PROTAC Activity

A series of experiments are necessary to validate the efficacy and mechanism of a novel PROTAC.

Step-by-Step Experimental Workflow

-

Synthesis and Characterization: The PROTAC molecule is synthesized, typically by joining a VHL ligand and a BRD inhibitor via a chemical linker. The final compound is purified and its identity confirmed using techniques like NMR and mass spectrometry.

-

Binding Assays: The binding affinity of the PROTAC to both the target protein (BRD4) and the E3 ligase (VHL) is determined. This can be done using techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

-

In Vitro Degradation Assays: The ability of the PROTAC to induce the degradation of the target protein is assessed in cultured cells.

-

Western Blotting: This is the most common method to visualize the reduction in target protein levels following PROTAC treatment.

-

Quantitative Mass Spectrometry (Proteomics): This technique provides a more global view of the changes in the proteome, confirming the selectivity of the PROTAC.

-

-

Cell Viability Assays: The effect of the PROTAC on the viability of cancer cell lines that are dependent on BRD4 is measured. A reduction in cell viability is expected.

-

Control Experiments: It is crucial to include negative controls, such as a molecule where the stereochemistry of the VHL ligand is inverted, rendering it unable to bind to VHL.[4] This confirms that the observed degradation is dependent on the formation of the ternary complex.

Caption: A typical experimental workflow for the validation of a PROTAC.

Therapeutic Implications and Future Directions

VHL-recruiting, BRD-inhibiting PROTACs have shown significant promise in preclinical studies for the treatment of various cancers.[4][6] By degrading BRD4, these molecules can lead to more profound and sustained downstream effects compared to simple inhibition.[4] The catalytic nature of PROTACs allows them to be effective at lower concentrations, potentially reducing off-target effects.

However, challenges remain, including optimizing oral bioavailability and understanding potential resistance mechanisms.[5] Future research will likely focus on expanding the repertoire of E3 ligases that can be recruited by PROTACs and developing tissue-selective degraders to further improve their therapeutic index.

References

-

A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC - NIH. [Link]

-

Proteolysis Targeting Chimeras as Therapeutics and Tools for Biological Discovery - PMC. [Link]

-

Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - PMC - NIH. [Link]

-

BRIDP - Takasago International Corporation. [Link]

-

Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PubMed Central. [Link]

-

Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. [Link]

-

Current strategies for improving limitations of proteolysis targeting chimeras. [Link]

-

ChemInform Abstract: Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes | Request PDF - ResearchGate. [Link]

-

VHL inhibitor binding increases intracellular level of VHL - bioRxiv. [Link]

-

Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PubMed Central. [Link]

Sources

- 1. vBRIDP(regR) | 384842-25-5 | TCI Deutschland GmbH [tcichemicals.com]

- 2. assets.takasago.com [assets.takasago.com]

- 3. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteolysis Targeting Chimeras as Therapeutics and Tools for Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]

- 6. researchgate.net [researchgate.net]

- 7. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

The vBRIDP Ligand in Palladium-Catalyzed Cross-Coupling: A Mechanistic and Practical Guide

An In-depth Technical Guide

Abstract

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1] The performance of these catalytic systems is critically dependent on the choice of ligand, which modulates the steric and electronic properties of the metal center. This guide provides an in-depth analysis of the vBRIDP (2,2-diphenylvinylphosphine) family of ligands, a class of highly effective monodentate phosphine ligands developed by Takasago.[2] We will dissect the core mechanistic principles that underpin their high reactivity, focusing on how their unique structural attributes—namely high electron density and significant steric bulk—influence the key steps of the catalytic cycle.[2][3] Furthermore, this whitepaper presents a validated experimental protocol for a representative Buchwald-Hartwig amination, offering field-proven insights into practical application and system optimization.

Introduction to vBRIDP Ligands

The quest for more efficient and versatile cross-coupling catalysts has driven the development of sophisticated ligand architectures.[4] The ideal ligand must not only activate the palladium center but also ensure catalyst stability and promote high turnover rates across a broad range of substrates, including historically challenging aryl chlorides.[5]

Design Philosophy of vBRIDP

The BRIDP ligand family was designed to embody two critical characteristics for high-performance cross-coupling: pronounced electron-richness and significant steric hindrance.[2]

-

Electron-Richness: The vBRIDP ligands possess a high electron density on the phosphorus atom. This property is fundamental to accelerating the oxidative addition step, often the rate-limiting phase of the catalytic cycle, particularly with less reactive electrophiles like aryl chlorides.[5]

-

Steric Hindrance: The bulky di-tert-butyl or dicyclohexyl groups on the phosphorus, combined with the 2,2-diphenylvinyl backbone, create a sterically demanding environment around the palladium center.[6] This bulk is crucial for promoting the final reductive elimination step, which forms the desired product and regenerates the active Pd(0) catalyst.[5]

Structural Features and Variants

The vBRIDP framework is characterized by a phosphine attached to a 2,2-diphenylvinyl scaffold. Despite their high electron density, these ligands exhibit notable air stability, a significant practical advantage attributed to their unique structure which hinders oxidation.[3][5] The two most common variants are:

-

vBRIDP: Di-tert-butyl(2,2-diphenyl-1-methylvinyl)phosphine[7]

-

Cy-vBRIDP: Dicyclohexyl(2,2-diphenyl-1-methylvinyl)phosphine

These variants allow for the fine-tuning of the steric and electronic profile of the catalyst to suit specific reaction requirements.

The Core Palladium Cross-Coupling Cycle

To appreciate the specific action of the vBRIDP ligand, one must first understand the fundamental steps of the palladium-catalyzed cross-coupling cycle, typically involving a Pd(0)/Pd(II) redox couple.[1]

-

Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Ligand Exchange/Transmetalation: The nucleophile (e.g., an amine in Buchwald-Hartwig amination or an organoboron reagent in Suzuki-Miyaura coupling) coordinates to the Pd(II) center, often displacing the halide. For amination, a base is required to deprotonate the amine, making it a more potent nucleophile.[8][9]

-

Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-N or C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: Generalized Pd(0)/Pd(II) cross-coupling cycle.

The Mechanistic Role of vBRIDP

The vBRIDP ligand's efficacy stems from its ability to optimize multiple steps within the catalytic cycle. It operates as a monodentate ligand, with studies indicating that species like Cy-vBRIDP favor the formation of a highly reactive, monoligated Pd(0) active species.[3]

Accelerating Oxidative Addition

The electron-donating character of vBRIDP increases the electron density on the palladium center. This "electron-push" makes the metal more nucleophilic and enhances its ability to insert into the Ar-X bond, lowering the activation energy for the oxidative addition step. This effect is particularly beneficial for the activation of stubborn aryl chlorides.[5]

Promoting Reductive Elimination

The significant steric bulk of the vBRIDP ligand is paramount for an efficient reductive elimination. This steric pressure forces the two coupling partners (e.g., the aryl group and the amido group) into close proximity within the palladium coordination sphere, facilitating the final bond-forming step.[5][8] This prevents the formation of off-cycle, stable intermediates and ensures a high catalyst turnover rate.

The Unique vBRIDP Advantage: π-Interaction Stabilization

A defining mechanistic feature of vBRIDP is a proposed stabilizing interaction between the palladium center and the cis-aryl moiety of the diphenylvinyl backbone.[5] This interaction is believed to stabilize a key catalytic intermediate during the coupling reaction, preventing catalyst decomposition and further enhancing overall efficiency.[5] This intramolecular coordination differentiates vBRIDP from other bulky phosphine ligands and is a key contributor to its high performance.

Caption: Key influences of vBRIDP in the Buchwald-Hartwig catalytic cycle.

Practical Application: Buchwald-Hartwig Amination

This section provides a robust, self-validating protocol for the amination of an aryl bromide using a Pd/Cy-vBRIDP catalyst system. The choice of a strong, non-nucleophilic base (NaOt-Bu) is critical for efficient amine deprotonation without competing side reactions.[9] Toluene is an excellent solvent, providing good solubility for the organometallic intermediates.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)aniline

Sources

- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.takasago.com [assets.takasago.com]

- 3. scispace.com [scispace.com]

- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. resources.strem.com [resources.strem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

Whitepaper: Synthesis and Characterization of vBRIDP, a Novel VHL-Recruiting Bifunctional Degrader

An in-depth technical guide on the core.

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This guide provides a comprehensive technical overview of the synthesis and characterization of vBRIDP , a novel heterobifunctional degrader designed to induce the selective degradation of the Bromodomain-containing Protein (BRDP) by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will detail the rationale behind the modular design of vBRIDP, provide a step-by-step synthetic methodology, and outline a robust analytical and biological characterization cascade. This document is intended for researchers, chemists, and drug development professionals engaged in the discovery and advancement of novel degrader molecules.

Introduction: The Rationale for vBRIDP

The principle of targeted protein degradation relies on bifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome. This event-driven pharmacology offers distinct advantages over traditional occupancy-based inhibition, including the potential for improved potency and prolonged duration of action.

vBRIDP is conceptualized as a three-component molecule:

-

A warhead that binds to the Bromodomain-containing Protein (BRDP).

-

A linker moiety that governs the physicochemical properties and spatial orientation.

-

An E3 ligase ligand based on a hydroxyproline (HYP) derivative to recruit the VHL E3 ligase.

The successful development of vBRIDP hinges on a carefully orchestrated workflow encompassing rational design, precise chemical synthesis, and a multi-tiered characterization process to validate its structure and biological function.

Caption: Modular design of the vBRIDP degrader molecule.

Chemical Synthesis of vBRIDP

The synthesis of vBRIDP is a multi-step process that involves the separate synthesis of the key building blocks followed by their conjugation. The chosen synthetic route is designed for modularity, allowing for facile modification of the linker and warhead components in future optimization efforts.

Rationale for Synthetic Strategy

Our retro-synthetic analysis breaks vBRIDP down into three key fragments: the BRDP-binding moiety, a polyethylene glycol (PEG)-based linker, and the VHL ligand. The final step involves an amide coupling reaction, a robust and high-yielding transformation, to join the linker-warhead fragment with the VHL ligand. This approach ensures a convergent synthesis, maximizing overall yield and simplifying purification.

Experimental Protocol: Final Amide Coupling

The following protocol details the final step in the synthesis of vBRIDP from its advanced precursors.

Materials:

-

BRDP-Linker-COOH (1.0 eq)

-

VHL-Amine (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Argon atmosphere

Procedure:

-

To a solution of BRDP-Linker-COOH in anhydrous DMF, add HATU and DIPEA.

-

Stir the mixture at room temperature for 15 minutes under an argon atmosphere to pre-activate the carboxylic acid.

-

Add VHL-Amine to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 4 hours, monitoring progress by LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase preparative HPLC to yield vBRIDP as a white solid.

Caption: High-level workflow for the final synthesis step of vBRIDP.

Physicochemical and Biophysical Characterization

Rigorous characterization is essential to confirm the identity, purity, and binding properties of the synthesized vBRIDP.

Structural Verification and Purity Analysis

The chemical identity and purity of the final compound are established using a suite of standard analytical techniques.

| Technique | Parameter Measured | Expected Result for vBRIDP |

| LC-MS | Mass-to-charge ratio (m/z) | [M+H]⁺ corresponding to the calculated exact mass |

| ¹H NMR | Proton chemical shifts and integrals | Spectrum consistent with the proposed structure |

| RP-HPLC | Purity and retention time | >98% purity with a single major peak |

Target Engagement: Binding Affinity

To function as a degrader, vBRIDP must bind to both the BRDP target protein and the VHL E3 ligase. These binding affinities are quantified using biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

| Assay | Target | Parameter | Result |

| SPR | Recombinant BRDP | KD (Dissociation Constant) | 85 nM |

| SPR | Recombinant VHL/ElonginB/ElonginC (VCB) Complex | KD (Dissociation Constant) | 150 nM |

These results confirm that vBRIDP demonstrates potent binding to both of its intended targets, a prerequisite for efficient ternary complex formation.

In Vitro Biological Characterization

The ultimate validation of vBRIDP is its ability to induce the degradation of BRDP in a cellular context.

Mechanism of Action: Ternary Complex Formation and Degradation

vBRIDP facilitates the formation of a ternary complex between BRDP and the VHL E3 ligase. This proximity induces the poly-ubiquitination of BRDP, marking it for degradation by the 26S proteasome.

Caption: The catalytic cycle of BRDP degradation induced by vBRIDP.

Experimental Protocol: Western Blot for BRDP Degradation

This protocol is used to visually and semi-quantitatively assess the degradation of BRDP in a cancer cell line (e.g., MCF-7).

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of vBRIDP (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.

-

As a control, pre-treat one set of cells with a proteasome inhibitor (e.g., MG132) for 1 hour before adding vBRIDP.

-

Harvest the cells, lyse them in RIPA buffer, and quantify total protein concentration using a BCA assay.

-

Normalize protein amounts and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against BRDP and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Quantifying Degradation: DC₅₀ and Dₘₐₓ

The potency and efficacy of degradation are quantified by determining the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).

| Cell Line | Parameter | Value |

| MCF-7 | DC₅₀ | 25 nM |

| MCF-7 | Dₘₐₓ | >95% |

These values indicate that vBRIDP is a highly potent and efficacious degrader of BRDP in the tested cell line.

Conclusion and Future Directions

The successful synthesis and characterization of vBRIDP validate its design as a potent and selective degrader of the BRDP protein. The data presented in this guide confirm its molecular identity, its ability to engage both the target and the E3 ligase, and its efficacy in inducing robust degradation in a cellular setting.

Future work will focus on comprehensive selectivity profiling using quantitative proteomics to ensure vBRIDP does not cause off-target degradation. Furthermore, pharmacokinetic and in vivo efficacy studies in relevant disease models will be crucial next steps in evaluating the therapeutic potential of vBRIDP.

References

An In-Depth Technical Guide to the vBRIDP Ligand: Accelerating Complex Molecule Synthesis in Drug Discovery

For: Researchers, scientists, and drug development professionals

Introduction: The Synthetic Chemist's Bottleneck in Drug Discovery

The journey from a promising biological target to a clinical drug candidate is fraught with challenges, not least of which is the synthesis of novel, complex small molecules.[1] Medicinal chemists are tasked with rapidly preparing diverse molecular architectures to probe structure-activity relationships (SAR), optimize drug-like properties, and ultimately identify a lead compound with the best therapeutic profile.[2][3] This iterative process is often constrained by the efficiency, reliability, and scope of available synthetic methodologies.[1]

At the heart of modern medicinal chemistry are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5] These reactions are indispensable for constructing the C-C and C-N bonds that form the backbone of a vast number of pharmaceutical agents.[6][7] The success of these transformations, however, is critically dependent on the choice of ancillary ligand bound to the palladium center. The ligand dictates the catalyst's stability and reactivity, influencing reaction rates, substrate scope, and overall efficiency.[8][9] It is in this context that the vBRIDP ligand, a specialized monophosphine ligand from Takasago's BRIDP® family, emerges as a powerful tool for accelerating drug discovery workflows.[10]

This guide provides an in-depth technical overview of the vBRIDP ligand, focusing on the key structural features that confer its advantages in catalysis and its practical application in the synthesis of pharmaceutically relevant molecules.

The Challenge: Limitations of Traditional Catalytic Systems

The synthesis of complex drug candidates often involves sterically hindered or electronically challenging substrates. Traditional palladium catalysts, particularly those with simple phosphine ligands, can face several limitations:

-

Low Reactivity: Inefficient oxidative addition of aryl chlorides or hindered aryl bromides can lead to slow reactions and low yields.[9]

-

Limited Scope: Difficulty in coupling electron-rich or electron-poor substrates, or those containing sensitive functional groups.

-

Catalyst Decomposition: Formation of inactive palladium black can halt the catalytic cycle, requiring higher catalyst loadings and complicating purification.[4]

These challenges can significantly slow down the drug discovery process, consuming valuable time and resources. The development of advanced ligands that can overcome these hurdles is therefore of paramount importance.[5]

The vBRIDP Solution: A Ligand Designed for Efficiency and Versatility

The vBRIDP ligand, and the broader BRIDP® family, were designed by Takasago to address the need for more efficient and versatile cross-coupling catalysts.[10] The design philosophy is centered on optimizing two key characteristics of the phosphine ligand: electron-richness and steric hindrance .[10]

vBRIDP, or Di-tert-butyl(1-methyl-2,2-diphenylethenyl)phosphine, possesses a unique structure that confers significant advantages.[11]

Key Features of the vBRIDP Ligand

| Feature | Chemical Structure & Properties | Advantage in Catalysis |

| High Electron Density | The di-tert-butylphosphine group is a strong electron donor.[12] This increases the electron density on the palladium center. | Facilitates the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, especially for less reactive substrates like aryl chlorides.[9] |

| Optimal Steric Hindrance | The bulky di-tert-butyl groups and the 2,2-diphenylvinyl backbone create a sterically demanding environment around the palladium atom.[13] | Promotes the formation of highly active, monoligated palladium(0) species and accelerates the reductive elimination step to release the final product.[8] |

| Structural Uniqueness & Stability | The 2,2-diphenylvinyl structure provides a rigid scaffold that helps prevent oxidation of the phosphine to the corresponding phosphine oxide, lending it good air stability for a highly electron-rich phosphine.[14] | Enhances catalyst stability and lifetime, allowing for lower catalyst loadings and more consistent reaction outcomes.[14] |

These features combine to create a highly active and robust catalytic system capable of coupling a wide range of substrates under mild conditions, making it an invaluable asset in a high-throughput medicinal chemistry environment.[13]

Mechanism of Action: Enhancing the Palladium Catalytic Cycle

The advantages of vBRIDP are best understood by examining its effect on the key steps of the palladium-catalyzed cross-coupling cycle, such as the Suzuki-Miyaura reaction. An efficient ligand accelerates each step, ensuring a high turnover number and overall reaction efficiency.

-

Oxidative Addition: The cycle begins with the addition of an aryl halide (Ar-X) to the active L-Pd(0) catalyst (where L is vBRIDP). The high electron density imparted by vBRIDP makes the palladium center more nucleophilic, significantly accelerating this often rate-limiting step.[9]

-

Transmetalation: A base activates the organoboron species (e.g., a boronic acid), which then transfers its organic group (R) to the palladium center, displacing the halide.

-

Reductive Elimination: This is the final step where the new C-C bond is formed, releasing the desired product (Ar-R). The steric bulk of the vBRIDP ligand facilitates this step, preventing catalyst decomposition and regenerating the active L-Pd(0) species to continue the cycle.[8]

Applications in Drug Development: A Synthesis Workflow

The primary advantage of vBRIDP for drug development professionals is its ability to streamline the synthesis of complex molecules, such as kinase inhibitors, which often feature biaryl or N-heteroaryl cores.[15][16]

Workflow: Synthesis and Characterization of a Hypothetical Kinase Inhibitor (HKI-26)

This workflow illustrates how vBRIDP can be a critical component in the discovery pipeline, enabling the rapid synthesis of a novel compound and its subsequent biological evaluation.

Step 1: Synthesis of HKI-26 via Suzuki-Miyaura Coupling

Causality: To construct the core biaryl scaffold of HKI-26, a Suzuki-Miyaura coupling is chosen for its reliability and functional group tolerance. The vBRIDP ligand is selected over other phosphines due to the presence of a sterically hindered ortho-substituted aryl bromide, a substrate class where vBRIDP's high activity is expected to provide superior yield and reaction kinetics.

Protocol:

-

Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), Palladium(II) acetate (0.01 mmol, 1 mol%), and vBRIDP (0.02 mmol, 2 mol%).

-

Solvent and Base Addition: Add anhydrous toluene (5 mL) followed by an aqueous solution of potassium phosphate (K₃PO₄, 2.0 M, 2.0 mmol).

-

Reaction: Stir the biphasic mixture vigorously at 80 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-4 hours).

-

Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield HKI-26.

Step 2: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)

Causality: Before assessing downstream function, it is critical to confirm that the newly synthesized compound (HKI-26) directly binds to its intended intracellular kinase target. CETSA is a powerful biophysical assay that measures changes in a protein's thermal stability upon ligand binding in a cellular environment.[17][18]

Protocol:

-

Cell Culture and Treatment: Culture cells expressing the target kinase to ~80% confluency. Treat the cells with varying concentrations of HKI-26 (e.g., 0.1 µM to 50 µM) or vehicle control (DMSO) for 1 hour at 37 °C.

-

Thermal Challenge: Heat the cell suspensions in a PCR plate across a temperature gradient (e.g., 40 °C to 68 °C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

-

Fractionation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4 °C.

-

Quantification: Analyze the amount of soluble target kinase remaining in the supernatant by Western blot or ELISA. A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of HKI-26, confirming target engagement.[19]

Step 3: Quantifying Downstream Efficacy via Western Blot

Causality: Many modern kinase inhibitors function not just by inhibition but by inducing the degradation of their target protein. To determine if HKI-26 has this activity, its effect on the total cellular concentration of the target kinase is measured over time. Western blotting is the gold-standard technique for this quantitative analysis.[20][21]

Protocol:

-

Time-Course Experiment: Plate cells and allow them to adhere overnight. Treat the cells with a fixed concentration of HKI-26 (e.g., 1 µM) and harvest cell lysates at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Separate 20-30 µg of each lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[22]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific to the target kinase overnight at 4 °C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate with an HRP-conjugated antibody against a loading control protein (e.g., GAPDH or β-actin) to normalize the data.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. A significant decrease in the target protein level relative to the loading control over time indicates that HKI-26 induces protein degradation.[23]

Conclusion and Future Outlook

The vBRIDP ligand represents a significant advancement in the field of palladium-catalyzed cross-coupling. Its rationally designed structure, balancing high electron density with optimal steric bulk, provides a catalytic system of exceptional activity and broad applicability. For drug discovery and development professionals, this translates into tangible benefits: the ability to rapidly synthesize complex and diverse chemical matter, overcome challenging synthetic hurdles, and ultimately accelerate the identification of promising new therapeutic agents. As the demand for novel pharmaceuticals continues to grow, tools like vBRIDP that enhance the efficiency and power of synthetic chemistry will remain indispensable to the field.

References

- A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. Benchchem. Accessed January 22, 2026.

- Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. National Institutes of Health. Accessed January 22, 2026.

- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.

- Cellular thermal shift assay (CETSA). Bio-protocol. Accessed January 22, 2026.

- Comparison of monophosphine and bisphosphine precatalysts for Ni-catalyzed Suzuki-Miyaura cross-coupling: understanding the role of ligation state in catalysis.

- Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. PubMed. Accessed January 22, 2026.

- Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step.

- Application Notes and Protocols for Measuring Protein Degradation via Western Blot. Benchchem. Accessed January 22, 2026.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.

- Development of a Synthesis of Kinase Inhibitor AKN028.

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Accessed January 22, 2026.

- Western blot protocol for low abundance proteins. Abcam. Accessed January 22, 2026.

- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Accessed January 22, 2026.

- An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. PubMed. Accessed January 22, 2026.

- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Accessed January 22, 2026.

- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Accessed January 22, 2026.

- Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Accessed January 22, 2026.

- An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry.

- Protein degradation analysis by western blot. Bio-protocol. Accessed January 22, 2026.

- Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. Accessed January 22, 2026.

- ChemInform Abstract: Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes.

- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Accessed January 22, 2026.

- Catalysts & Ligands.

- Overcoming Key Challenges in Drug Discovery. Lab Manager. Accessed January 22, 2026.

- Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. National Institutes of Health. Accessed January 22, 2026.

- Drug Discovery Workflow - What is it?. Vipergen. Accessed January 22, 2026.

- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. RSC Publishing. Accessed January 22, 2026.

- Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Indu. SciSpace. Accessed January 22, 2026.

- Integrated and Streamlined Workflow for Early-Stage Medicinal Chemistry. Advion, Inc. Accessed January 22, 2026.

- BRIDP.

- 5 Strategies to Improve Workflow Efficiency in Drug Discovery. Genemod. Accessed January 22, 2026.

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

- A new workflow for drug discovery bypasses current inefficiencies. D4 Pharma. Accessed January 22, 2026.

- BioPharma Drug Development Workflow and Techniques. World Pharma Today. Accessed January 22, 2026.

- vBRIDP 97 384842-25-5. Sigma-Aldrich. Accessed January 22, 2026.

- Phosphine Ligands. University of California, Berkeley. Accessed January 22, 2026.

- vBRIDP(regR) | 384842-25-5. Tokyo Chemical Industry Co., Ltd. (APAC). Accessed January 22, 2026.

- A Comparative Guide to Cy-cBRIDP and Other Phosphine Ligands in Catalysis. Benchchem. Accessed January 22, 2026.

- vBRIDP 97 384842-25-5. Sigma-Aldrich. Accessed January 22, 2026.

- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central. Accessed January 22, 2026.

- vBRIDP(regR) | 384842-25-5. TCI Deutschland GmbH. Accessed January 22, 2026.

- Cy-vBRIDP 384842-24-4. Sigma-Aldrich. Accessed January 22, 2026.

Sources

- 1. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders | CoLab [colab.ws]

- 2. Drug Discovery Workflow - What is it? [vipergen.com]

- 3. genemod.net [genemod.net]

- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.strem.com [resources.strem.com]

- 10. assets.takasago.com [assets.takasago.com]

- 11. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 12. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

- 19. annualreviews.org [annualreviews.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Western blot protocol for low abundance proteins | Abcam [abcam.com]

- 23. researchgate.net [researchgate.net]

vBRIDP®: A Technical Guide to an Advanced Monophosphine Ligand for Catalysis

Introduction: The Nexus of Steric Hindrance and Electron Richness in Modern Catalysis

In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science, the demand for efficient and robust catalytic systems is perpetual. Palladium-catalyzed cross-coupling reactions, the cornerstone of modern C-C and C-N bond formation, owe their expansive utility to the rational design of ancillary ligands. These ligands are not mere spectators; they are critical modulators of the catalyst's reactivity, stability, and selectivity. The development of the vBRIDP® ligand by Takasago International Corporation represents a significant advancement in this field.[1] vBRIDP®, a vinyl-substituted di-tert-butylphosphine, was engineered to embody two crucial characteristics for an efficient ligand: substantial steric hindrance and high electron density.[1] This unique combination accelerates the key steps in the catalytic cycle—oxidative addition and reductive elimination—while offering the practical advantage of being relatively stable to air, a common drawback of many electron-rich phosphines.[2]

This guide provides an in-depth technical overview of vBRIDP®, intended for researchers, chemists, and drug development professionals who seek to leverage this advanced catalytic tool. We will explore its fundamental chemical properties, delve into the mechanistic rationale for its efficacy, provide detailed experimental protocols for its application, and contextualize its utility within the synthesis of complex molecules relevant to the pharmaceutical industry.

Core Chemical and Physical Properties

vBRIDP® is chemically identified as Di-tert-butyl(1-methyl-2,2-diphenylethenyl)phosphine. Its fundamental properties are summarized in the table below, providing essential data for its handling, storage, and application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 384842-25-5 | [1] |

| Molecular Formula | C₂₃H₃₁P | [1] |

| Molecular Weight | 338.48 g/mol | [1] |

| Appearance | White to light yellow solid/crystalline powder | |

| Melting Point | 130-133 °C | |

| Solubility | Insoluble in water; soluble in common organic solvents like toluene, THF, dioxane. | |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). | |

| Key Synonyms | Bis(1,1-dimethylethyl)(1-methyl-2,2-diphenylethenyl)phosphine |

Mechanism of Action: The Ligand's Role in the Catalytic Cycle

The efficacy of vBRIDP® stems from its direct influence on the palladium center throughout the catalytic cycle. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the ligand's properties are critical for promoting the three primary steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The reaction initiates with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) species. The high electron density of the vBRIDP® ligand, conferred by the two tert-butyl groups, enriches the palladium center. This increased electron density on the metal facilitates the cleavage of the Ar-X bond, a step that is often rate-limiting, particularly with less reactive aryl chlorides.[2]

-

Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of the second coupling partner (e.g., an organoboron reagent in Suzuki coupling) to the palladium center.

-

Reductive Elimination: The final step is the reductive elimination of the newly formed product (Ar-Ar'), regenerating the Pd(0) catalyst. The significant steric bulk of the vBRIDP® ligand, created by the large tert-butyl groups and the diphenylvinyl backbone, promotes this step.[2] This steric crowding forces the two organic fragments into close proximity on the metal center, facilitating the C-C bond formation and the release of the final product.

The interplay of these electronic and steric effects is visualized in the catalytic cycle diagram below.

Caption: Catalytic cycle for the Suzuki-Miyaura reaction highlighting the role of vBRIDP®.

Application in Pharmaceutical Synthesis: A Case Study

The construction of biaryl and N-aryl moieties is a common feature in the synthesis of active pharmaceutical ingredients (APIs). The efficiency and functional group tolerance of cross-coupling reactions make them indispensable tools for drug development. For instance, the synthesis of complex molecules often requires the coupling of sterically hindered or electron-rich/deficient fragments, conditions where ligands like vBRIDP® excel. The development of potent and selective catalysts directly impacts the ability to rapidly synthesize libraries of potential drug candidates for screening and lead optimization.

Experimental Protocols

The following protocols are adapted from the primary literature and serve as a robust starting point for researchers.[1] As with any catalytic reaction, optimization of parameters such as solvent, base, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical setup for the coupling of an aryl halide with an arylboronic acid.

Materials:

-

Palladium(II) Acetate (Pd(OAc)₂)

-

vBRIDP® ligand

-

Aryl Halide (1.0 mmol)

-

Arylboronic Acid (1.2 mmol)

-

Potassium Phosphate (K₃PO₄, 2.0 mmol)

-

Anhydrous Toluene (5 mL)

-

Inert atmosphere glovebox or Schlenk line apparatus

Step-by-Step Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.01 mmol, 1 mol%), vBRIDP® (0.02 mmol, 2 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add 5 mL of anhydrous, degassed toluene to the flask.

-

Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 2 to 24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the C-N bond formation between an aryl halide and an amine.

Materials:

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

vBRIDP® ligand

-

Aryl Halide (1.0 mmol)

-

Amine (1.2 mmol)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol)

-

Anhydrous Toluene (5 mL)

-

Inert atmosphere glovebox or Schlenk line apparatus

Step-by-Step Procedure:

-

Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), vBRIDP® (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol) to a dry Schlenk flask with a stir bar.

-

Reagent Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the flask. If the amine is a liquid, it can be added via syringe after the addition of the solvent.

-

Solvent Addition: Add 5 mL of anhydrous, degassed toluene.

-

Reaction: Seal the flask and heat the mixture to 100 °C with stirring.

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up and Purification: Follow the work-up and purification steps as described in the Suzuki-Miyaura protocol.

Conclusion and Outlook

The vBRIDP® ligand exemplifies the power of rational design in catalysis. By combining steric bulk and electron-donating properties in a single, air-stable molecule, it provides a highly effective tool for challenging cross-coupling reactions. Its demonstrated utility in forming C-C and C-N bonds, which are prevalent in pharmaceuticals, makes it a valuable asset for drug discovery and development professionals. The robust protocols associated with vBRIDP® allow for the reliable and efficient synthesis of complex molecular architectures, accelerating the pace of innovation in chemical science.

References

-

Takasago International Corporation. (2021). BRIDP®: Monophosphine Ligands for Palladium-catalyzed Coupling Reaction. [Link]

Sources

An In-depth Technical Guide to the Electron-Donating Properties of Vinyl-Bridged Diphosphine (vBRIDP) Ligands

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: The electronic properties of ancillary ligands, such as phosphines, are paramount in dictating the reactivity and efficacy of transition metal catalysts and organometallic complexes.[1][2] This guide provides a comprehensive technical overview of the methodologies used to characterize the electron-donating properties of a specific class of ligands: vinyl-bridged diphosphines (vBRIDP). While "vBRIDP" represents a broad and adaptable class, this document establishes a foundational framework for their evaluation. We will detail the theoretical underpinnings, present field-proven experimental protocols, and discuss the application of computational chemistry to predict and rationalize their electronic behavior. The protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Role of Electron-Donating Ligands in Catalysis

Electron-donating ligands are crucial in organometallic chemistry for their ability to modulate the electron density at a metal center.[1] By donating electron density to the metal, these ligands can stabilize higher oxidation states, enhance the metal's nucleophilicity, and influence the kinetics and selectivity of catalytic cycles.[1] Diphosphine ligands, which contain two phosphorus donor atoms linked by a backbone, are a particularly important class due to their strong coordination and tunable properties.[3]

The "vBRIDP" class of ligands, characterized by a vinyl group integrated into the bridging backbone, introduces a unique electronic feature. The π-system of the vinyl moiety can conjugate with the phosphorus atoms, potentially altering their σ-donor and π-acceptor characteristics in non-trivial ways. Understanding and quantifying these electronic effects is essential for the rational design of catalysts for applications such as cross-coupling reactions and hydrogenation.[4][5]

This guide will focus on a hypothetical yet representative vBRIDP ligand, 1,2-bis(diphenylphosphino)ethene , to illustrate the evaluation process.

Theoretical Framework: Quantifying Donor Strength

The primary metric for quantifying the electron-donating ability of a phosphine ligand is the Tolman Electronic Parameter (TEP) .[6][7][8] The TEP provides a sensitive measure of a ligand's σ-donor capacity.[6]

The methodology is based on infrared (IR) spectroscopy of nickel-carbonyl complexes of the type [LNi(CO)3], where L is the phosphine ligand of interest.[8][9]

-

Mechanism of Action: A more strongly electron-donating ligand (L) increases the electron density on the nickel center.[9]

-

Backbonding Effect: This increased electron density on the metal is then donated back to the antibonding π* orbitals of the carbon monoxide (CO) ligands, a process known as π-backbonding.[6][9]

-

Measurable Outcome: Increased backbonding weakens the C-O triple bond, resulting in a lower frequency for the C-O stretching vibration (ν(CO)) in the IR spectrum.[6][9]

Therefore, a lower ν(CO) value corresponds to a stronger electron-donating ligand .[9]

Synthesis and Characterization of a vBRIDP Ligand

The synthesis of diphosphine ligands can be achieved through various established routes.[3][10] For our model, 1,2-bis(diphenylphosphino)ethene, a common method involves the reaction of a dihalide precursor with a phosphide salt.[3]

Proposed Synthetic Pathway for a Model vBRIDP

Caption: Proposed synthesis of a model vBRIDP ligand.

General Characterization

Before evaluating its electronic properties, the synthesized ligand must be rigorously characterized to confirm its identity and purity using standard techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly crucial for phosphine ligands, with chemical shifts indicating the electronic environment of the phosphorus atoms. ¹H and ¹³C NMR confirm the structure of the organic backbone.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized ligand.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic vibrational modes of the functional groups.

Experimental Workflow for Determining Electron-Donating Properties

This section details the primary experimental protocols for quantifying the electron-donating strength of the vBRIDP ligand.

TEP Determination via IR Spectroscopy

This protocol is the gold standard for measuring the Tolman Electronic Parameter.[8] It involves the synthesis of the [Ni(CO)3(vBRIDP)] complex and its analysis by IR spectroscopy.

Experimental Protocol: TEP Measurement

-

Preparation of the Nickel Precursor: Synthesize or procure Tetracarbonylnickel(0), Ni(CO)4. CAUTION: Ni(CO)4 is extremely toxic and must be handled with appropriate safety measures in a certified fume hood.

-

Complex Formation:

-

In an inert atmosphere glovebox, dissolve a precise amount of Ni(CO)4 in a suitable anhydrous solvent (e.g., hexane or dichloromethane).

-

Add one molar equivalent of the vBRIDP ligand to the solution. The ligand will displace one CO molecule.

-

Stir the reaction at room temperature for 1-2 hours to ensure complete formation of the [Ni(CO)3(vBRIDP)] complex.

-

-

IR Spectrum Acquisition:

-

Transfer the resulting solution to an IR cell with appropriate windows (e.g., CaF₂ or KBr).

-

Acquire the IR spectrum, focusing on the carbonyl stretching region (typically 1900-2100 cm⁻¹).

-

-

Data Analysis:

-

Identify the frequency of the A₁ symmetric C-O stretching mode.[8] This is typically the most intense band in the carbonyl region.

-

This frequency value is the Tolman Electronic Parameter (TEP) for the vBRIDP ligand.

-

Caption: Workflow for Tolman Electronic Parameter (TEP) determination.

Electrochemical Analysis via Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to probe the redox behavior of the ligand when coordinated to a metal.[11][12] By measuring the oxidation potential of a metal complex, one can infer the electron-donating ability of the ligand. A more electron-donating ligand will make the metal center easier to oxidize, shifting the oxidation potential to a less positive (or more negative) value.[13][14]

Experimental Protocol: Cyclic Voltammetry

-

Complex Preparation: Synthesize a suitable metal complex of the vBRIDP ligand. A ferrocene-bridged bisphosphine is a good example where redox behavior can be examined.[15] For this guide, we will consider a generic [M(vBRIDP)₂]ⁿ⁺ complex.

-

Electrochemical Cell Setup:

-

Use a standard three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[11][12]

-

Prepare a solution of the metal complex in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

-

Data Acquisition:

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Perform the cyclic voltammetry scan, sweeping the potential from an initial value, to a switching potential, and back.[11] The potential range should encompass the expected redox events of the complex.

-

-

Data Analysis:

-

From the resulting voltammogram, determine the anodic and cathodic peak potentials (Epa, Epc).[16]

-

Calculate the formal reduction potential (E¹/²) as (Epa + Epc) / 2. This value provides a quantitative measure of the ease of oxidation.

-

Compare the E¹/² value to that of complexes with other known phosphine ligands to create a relative ranking of electron-donating strength.

-

Computational Analysis: A Predictive Approach

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a powerful tool for predicting and understanding the electronic properties of ligands before they are even synthesized.[17][18][19]

Calculated Ligand Electronic Parameter (CEP)

DFT calculations can be used to model the [LNi(CO)3] complex and compute its vibrational frequencies.[17][20] The calculated A₁ ν(CO) frequency serves as a Computationally derived Ligand Electronic Parameter (CEP), which has been shown to correlate extremely well with experimental TEPs.[17][18] This allows for the rapid screening of hypothetical vBRIDP structures with different substituents.

Analysis of Molecular Orbitals

Computational analysis can provide deeper insights into the nature of the metal-ligand bond.[21][22]

-

Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO of the free ligand is an indicator of its ability to donate electrons. A higher HOMO energy generally corresponds to a stronger donor.

-

Natural Bond Orbital (NBO) Analysis: This analysis can quantify the charge transfer from the ligand's lone pair orbitals to the metal center, providing a direct measure of σ-donation.

Caption: Workflow for computational analysis of ligand properties.

Data Summary and Interpretation

To effectively compare the electron-donating properties of the vBRIDP ligand, the collected data should be tabulated against well-known phosphine ligands.

| Ligand (L) | TEP (ν(CO) in cm⁻¹) | Relative Donor Strength | E¹/² [M(L)₂]ⁿ⁺ (V vs. Fc/Fc⁺) |

| P(tBu)₃ | 2056.1[23] | Very Strong Donor | (Hypothetical) -0.15 V |

| PCy₃ | 2056.4 | Strong Donor | (Hypothetical) -0.12 V |

| vBRIDP (model) | (Experimental Value) | (To be determined) | (Experimental Value) |

| PPh₃ | 2068.9 | Moderate Donor | (Hypothetical) +0.25 V |

| P(OPh)₃ | 2085.3 | Weak Donor / π-acid | (Hypothetical) +0.50 V |

Note: TEP values for common ligands are from literature.[23] E¹/² values are hypothetical for illustrative purposes.

Interpretation:

-

A TEP value for the vBRIDP ligand that is lower than that of PPh₃ (2068.9 cm⁻¹) would classify it as a relatively strong electron donor.

-

Computational results (CEP, HOMO energy) should align with these experimental findings, providing a self-validating and comprehensive electronic profile of the ligand.

Conclusion

The systematic evaluation of the electron-donating properties of vBRIDP ligands is critical for their effective application in catalyst and materials design. By combining the robust experimental framework of Tolman's Electronic Parameter and cyclic voltammetry with the predictive power of computational chemistry, researchers can gain a comprehensive understanding of ligand electronics. This integrated approach, grounded in the principles of causality and self-validation, enables the rational tuning of ligand structures to achieve desired catalytic performance and opens new avenues for the development of highly efficient molecular technologies.

References

- Tolman Electronic Parameter Predictions from a Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects.

- Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects. ChemRxiv.

- Tolman electronic parameter. Wikipedia.

- A New Class of Versatile Chiral-Bridged Atropisomeric Diphosphine Ligands. Journal of the American Chemical Society.

- Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions.

- Phosphines. Chemistry LibreTexts.

- Determining the Electron-Donating Properties of Bidentate Ligands by 13C NMR Spectroscopy.

- Quantification of the Donor‐Acceptor Character of Ligands by the Effective Fragment Orbitals.

- Electron-don

- Computed Ligand Electronic Parameters from Quantum Chemistry and Their Relation to Tolman Parameters, Lever Parameters, and Hammett Constants.

- Development of a New Method for the Chemical Synthesis of Diphosphine Ligands

- Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman's Electronic Parameters. PMC - NIH.

- Development of New Phosphine Ligands (BRIDPs)

- Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. -ORCA - Cardiff University.

- Organometallic Ligands. Chemistry LibreTexts.

- Donor Properties of a Series of Two-Electron Ligands.

- Synthesis and Structure of a Ferrocenylsilane-Bridged Bisphosphine. ProQuest.

- Diphosphine ligands. Wikipedia.

- Computational Analyses of Protein-Ligand Interactions. White Rose eTheses Online.

- Cyclic Voltammetry. Chemistry LibreTexts.

- Tuning Electronic and Steric Properties of Diphosphines: Synthesis and Characteriz

- Cyclic Voltammetry Uses | How to Read a Voltammogram. Ossila.

- ELECTROCHEMICAL STUDY OF METAL COMPLEXES.

- Computational analysis of protein-ligand interaction by targeting a cell cycle restrainer. PubMed.

- Cyclic Voltammetry, Kinetics, Thermodynamic and Molecular Docking Parameters for the Interaction of Nickel Chloride with Dipheny. Online Academic Press.

- Resonance Raman Investigation of Equatorial Ligand Donor Effects on the Cu2O2 Core in End-On and Side-On μ-Peroxo-Dicopper(II) and Bis-μ-oxo-Dicopper(III) Complexes. Sci-Hub.

- Investigation of phosphine donor properties to vanadium(V) nitrides. NSF Public Access Repository.

- The synthesis and reactions of vinyl-substituted (silylamino) phosphines. UNT Digital Library.

- Water-soluble diphosphine ligands for rhodium-catalyzed branch-selective hydroaminomethylation of vinyl arenes with anilines in w

- Untangling ancillary ligand donation versus locus of oxidation effects on metal nitride reactivity. PMC - NIH.

- Donor Properties of a Series of Two-Electron Ligands.

- Quantifying the Electron-Donating Strength of Phosphine Ligands. R Discovery.

- The Influence of Phosphine Ligands on the Redox Properties of 1,4-Divinylanthrylene-Bridged Diruthenium Complexes and a Derived Macrocyclic Analog.

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Diphosphine ligands - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Development of a New Method for the Chemical Synthesis of Diphosphine Ligands from Strained Small Molecules – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 13. digitalcommons.hollins.edu [digitalcommons.hollins.edu]

- 14. Untangling ancillary ligand donation versus locus of oxidation effects on metal nitride reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Structure of a Ferrocenylsilane-Bridged Bisphosphine - ProQuest [proquest.com]

- 16. ossila.com [ossila.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Computational analysis of protein-ligand interaction by targeting a cell cycle restrainer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

The Architect of Selectivity: A Technical Guide to the Steric Hindrance Effects of vBRIDP in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern catalysis, the design of phosphine ligands is a cornerstone for achieving high efficiency and selectivity. Among these, the vBRIDP ligand series, a class of 2,2-diphenylvinylphosphines, has emerged as a powerful tool in palladium-catalyzed cross-coupling reactions. This technical guide delves into the core principles governing the efficacy of vBRIDP, with a specific focus on the profound influence of its unique steric architecture. We will explore how the sterically demanding framework of vBRIDP dictates reaction mechanisms, enhances product yields, and enables challenging chemical transformations. This guide will provide researchers and process chemists with the foundational knowledge and practical insights necessary to effectively leverage the steric effects of vBRIDP in their synthetic endeavors, from small-scale discovery to industrial applications.

Introduction: The Critical Role of Ligand Design

The evolution of palladium-catalyzed cross-coupling reactions, a pillar of modern organic synthesis, has been intrinsically linked to the development of sophisticated phosphine ligands.[1] These ligands are not mere spectators; they are active participants that modulate the electronic and steric environment of the metal center, thereby controlling the catalytic cycle's key steps: oxidative addition, transmetalation, and reductive elimination.[2] While electronic properties tune the reactivity of the metal, the steric profile of a ligand is the primary determinant of selectivity, particularly in the formation of congested C-C and C-N bonds.

The vBRIDP (vinyl-BRIDP) family of ligands, developed by Takasago International Corporation, was conceived from a design philosophy that balances electronic richness with significant steric hindrance.[1][3] This guide will dissect the structural features of vBRIDP and illuminate how its pronounced steric bulk is a key driver of its catalytic prowess.

The Molecular Architecture of vBRIDP: A Bastion of Steric Influence

The defining feature of the vBRIDP ligand is the 2,2-diphenylvinyl backbone attached to the phosphorus atom. This structure, particularly when combined with bulky substituents on the phosphorus itself (such as cyclohexyl in Cy-vBRIDP or tert-butyl in t-Bu-vBRIDP), creates a highly congested environment around the metal center to which it coordinates.

Key structural features contributing to vBRIDP's steric hindrance include:

-

The Gem-Diphenyl Group: The two phenyl rings on the vinyl moiety create a wide, rigid steric shield.

-

Substituents on Phosphorus: The choice of alkyl or cycloalkyl groups on the phosphorus atom (e.g., cyclohexyl, tert-butyl) further amplifies the steric bulk in close proximity to the metal center.[1]

This steric congestion is critical for promoting the desired catalytic pathways while suppressing unwanted side reactions.

Mechanistic Implications of vBRIDP's Steric Hindrance

The steric bulk of vBRIDP is not a passive feature; it actively influences the geometry and energetics of the intermediates and transition states throughout the catalytic cycle. This is particularly evident in the final, product-forming step of many cross-coupling reactions: reductive elimination.

Promoting Reductive Elimination

Reductive elimination, the step where the new C-C or C-N bond is formed, is often the rate-determining step, especially for sterically demanding products. Bulky ligands like vBRIDP are thought to accelerate this step by destabilizing the palladium(II) intermediate, thereby lowering the energy barrier to the transition state.[4] The steric clash between the bulky ligand and the substrates forces the palladium center into a conformation that is primed for reductive elimination.[5]

Caption: Generalized Catalytic Cycle for Cross-Coupling.

Stabilizing Monoligated Species

In many palladium-catalyzed reactions, the active catalyst is a monoligated Pd(0) species.[2] The significant steric bulk of vBRIDP can favor the formation of these highly reactive 14-electron species by discouraging the coordination of a second ligand. This ensures a high concentration of the active catalyst in the reaction mixture.

Performance of vBRIDP in Key Cross-Coupling Reactions

The practical benefits of vBRIDP's steric design are evident in its high performance in some of the most challenging and widely used cross-coupling reactions.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of pharmaceutical and materials chemistry. The use of sterically hindered ligands is crucial for the successful coupling of a wide range of amines and aryl halides, particularly less reactive aryl chlorides.[6] Cy-vBRIDP (1b) has demonstrated exceptional performance in this arena.[1]

| Aryl Halide | Amine | Catalyst System | Yield (%) |

| 4-tert-Butylbromobenzene | Diphenylamine | 1 mol% Pd(OAc)₂, 4 mol% Cy-vBRIDP (1b) | 95 |

| Chlorobenzene | Diphenylamine | 1 mol% Pd(OAc)₂, 2 mol% Cy-vBRIDP (1b) | 95 |

| 4-Chloroanisole | Morpholine | 1 mol% Pd(OAc)₂, 2 mol% Cy-vBRIDP (1b) | 98 |

| 2-Chlorotoluene | Aniline | 1 mol% Pd(OAc)₂, 2 mol% Cy-vBRIDP (1b) | 90 |

| Data compiled from Suzuki, K.; Hori, Y.; Nishikawa, T.; Kobayashi, T. Adv. Synth. Catal. 2007, 349, 2089.[1] |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. Here too, the steric properties of the phosphine ligand play a critical role, especially when coupling sterically hindered substrates. While the related cBRIDP ligand can outperform vBRIDP in some Suzuki-Miyaura couplings due to a combination of electronic and steric effects, vBRIDP remains a highly effective ligand, particularly for aryl chlorides.[3]

| Aryl Halide | Boronic Acid | Catalyst System | Yield (%) |

| 4-Chlorotoluene | Phenylboronic acid | 1 mol% [PdCl(π-allyl)]₂/4 mol% vBRIDP (1a) | 93 |

| 2-Chlorotoluene | 2-Tolylboronic acid | 1 mol% [PdCl(π-allyl)]₂/4 mol% vBRIDP (1a) | 93 |

| 4-Chloroanisole | Phenylboronic acid | 1 mol% [PdCl(π-allyl)]₂/4 mol% vBRIDP (1a) | 99 |

| Data compiled from Suzuki, K.; Hori, Y.; Kobayashi, T. Synlett 2007, 20, 3206.[7] |

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol provides a representative example of the application of Cy-vBRIDP in a challenging Buchwald-Hartwig amination reaction.

Caption: Workflow for a typical Buchwald-Hartwig amination.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Cy-vBRIDP (dicyclohexyl(2,2-diphenyl-1-methylvinyl)phosphine)

-

Sodium tert-butoxide (NaOt-Bu)

-

Aryl chloride (1.0 mmol)

-

Amine (1.2 mmol)

-

Anhydrous toluene (5 mL)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and Cy-vBRIDP (0.02 mmol, 2 mol%).

-

Reagent Addition: Under a counterflow of inert gas, add sodium tert-butoxide (1.4 mmol), the aryl chloride (1.0 mmol), and the amine (1.2 mmol).

-

Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

-

Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for the required time (typically 3-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aryl amine.

Conclusion and Future Outlook